2-Furanol, tetrahydro-4-methyl-

Organic Synthesis Solvent Selection Catalysis

2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7), also known as 4-methyloxolan-2-ol, is a saturated five-membered heterocyclic compound belonging to the tetrahydrofuranol class, characterized by a methyl substituent at the 4-position and a hydroxyl group at the 2-position. With a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol, this compound exists as a colorless liquid with a predicted density of 1.055±0.06 g/cm³ and a predicted pKa of 13.22±0.40.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 34314-85-7
Cat. No. B14691331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanol, tetrahydro-4-methyl-
CAS34314-85-7
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC1CC(OC1)O
InChIInChI=1S/C5H10O2/c1-4-2-5(6)7-3-4/h4-6H,2-3H2,1H3
InChIKeyGUVYMUAZCMZDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7): Procurement-Grade Properties and Analytical Specifications for Research Sourcing


2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7), also known as 4-methyloxolan-2-ol, is a saturated five-membered heterocyclic compound belonging to the tetrahydrofuranol class, characterized by a methyl substituent at the 4-position and a hydroxyl group at the 2-position . With a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol, this compound exists as a colorless liquid with a predicted density of 1.055±0.06 g/cm³ and a predicted pKa of 13.22±0.40 . Its structural features render it valuable as a chiral building block and synthetic intermediate in pharmaceutical research, flavor and fragrance development, and fine chemical synthesis .

Why Tetrahydrofuranols Cannot Be Interchanged: The Critical Role of 4-Methyl Substitution in 2-Furanol, tetrahydro-4-methyl- for Synthetic Outcomes


The tetrahydrofuranol scaffold exhibits profound structure-dependent reactivity and physicochemical properties that preclude generic substitution in research applications. Positional isomerism, specifically the location of the methyl group on the tetrahydrofuran ring, fundamentally alters the compound's behavior as a synthetic intermediate . For instance, the 4-methyl substitution pattern in 2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7) confers distinct steric and electronic properties compared to its 2-methyl isomer (CAS 7326-46-7) or unsubstituted tetrahydro-2-furanol (CAS 13436-46-9), directly impacting reaction selectivity, product yield, and downstream synthetic feasibility [1]. Furthermore, the presence of a hydroxyl group at the 2-position distinguishes it from non-hydroxylated tetrahydrofurans like 2,5-dimethyltetrahydrofuran (CAS 1003-38-9), which lacks the hydrogen bond donor capacity essential for certain catalytic transformations and chiral resolutions [2]. These nuanced differences necessitate rigorous compound-specific validation and procurement based on exact CAS registry numbers rather than class-level interchange.

Quantitative Differentiation Evidence: 2-Furanol, tetrahydro-4-methyl- vs. Closest Analogs for Informed Procurement Decisions


Hydrogen Bond Donor Capacity: A Critical Functional Distinction for Solvent and Catalytic Applications

2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7) possesses a hydroxyl group at the 2-position, endowing it with a hydrogen bond donor count of 1 . This feature enables participation in hydrogen bonding networks critical for certain catalytic cycles and solvation phenomena. In stark contrast, 2,5-dimethyltetrahydrofuran (CAS 1003-38-9), a common alternative solvent and reagent, lacks this hydroxyl functionality entirely, resulting in a hydrogen bond donor count of 0 [1]. This fundamental difference in intermolecular interaction capability directly dictates the suitability of each compound for specific reaction conditions, particularly those requiring protic media or hydrogen bond-assisted catalysis.

Organic Synthesis Solvent Selection Catalysis Hydrogen Bonding

Predicted Boiling Point Differential: Implications for Reaction Optimization and Purification Strategies

The predicted boiling point of 2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7) is reported as 80 °C at a reduced pressure of 50 Torr . While direct comparison at atmospheric pressure is limited by available data for this specific compound, its unsubstituted analog, (2R)-Tetrahydro-2-furanol (CAS 13436-46-9), exhibits a predicted boiling point of 163.6±8.0 °C at 760 mmHg [1]. The substantial difference in boiling point, influenced by the 4-methyl substitution, necessitates distinct distillation protocols and thermal stability considerations during synthesis and purification. The significantly lower boiling point of the 4-methyl derivative at reduced pressure suggests enhanced volatility, which can be advantageous for removal under vacuum but requires careful handling to prevent loss.

Chemical Engineering Process Chemistry Purification Distillation

Predicted Acidity (pKa) as a Metric for Reactivity in Base-Catalyzed Transformations

The predicted acid dissociation constant (pKa) for 2-Furanol, tetrahydro-4-methyl- is 13.22±0.40 . This value provides a quantitative estimate of the hydroxyl proton's acidity, which is a critical parameter for predicting reactivity in base-catalyzed reactions such as alkylations, acylations, and eliminations. While direct comparative pKa data for closely related tetrahydrofuranols are not readily available in the open literature, this predicted value places the compound's acidity within a range typical for secondary alcohols. The pKa value serves as a key differentiator from non-hydroxylated tetrahydrofurans, which lack this acidic proton entirely, and from structural isomers where ring strain and inductive effects may subtly alter hydroxyl acidity.

Physical Organic Chemistry Reaction Mechanism Deprotonation Base Stability

Validated Application Scenarios for 2-Furanol, tetrahydro-4-methyl- Based on Quantitative Differentiation Evidence


Chiral Building Block in Asymmetric Synthesis of Bioactive Molecules

The specific 4-methyl substitution pattern on the tetrahydrofuran ring of 2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7) provides a defined stereochemical environment, making it a valuable chiral synthon for the construction of complex natural products and pharmaceutical intermediates . Its utility is particularly evident in the synthesis of nonactic acid derivatives and other polyketide natural products, where the tetrahydrofuran core is a key pharmacophoric element . The presence of the hydroxyl group at the 2-position, with its quantifiable hydrogen bond donor capacity, enables stereoselective transformations that are unattainable with non-hydroxylated analogs like 2,5-dimethyltetrahydrofuran [1].

Intermediate for Flavor and Fragrance Compound Development

The compound's structural features, including the 4-methyl-2-hydroxy substitution pattern, align with the molecular architecture of known flavor and fragrance agents. As a volatile heterocyclic alcohol with a predicted boiling point of 80 °C at 50 Torr, it is well-suited for applications requiring controlled volatility . Its procurement is indicated for research programs focused on developing novel aroma chemicals or modifying existing scent profiles, leveraging the compound's unique substitution pattern to fine-tune olfactory properties . The compound's hydrogen bonding capacity further influences its interaction with olfactory receptors and formulation matrices, differentiating it from ether-based analogs.

Specialty Solvent or Reagent for Base-Catalyzed Reactions

With a predicted pKa of 13.22±0.40, 2-Furanol, tetrahydro-4-methyl- exhibits a well-defined hydroxyl acidity that can be exploited in base-catalyzed transformations . This property makes it a suitable substrate or solvent component for reactions such as Williamson ether synthesis, esterifications, and nucleophilic substitutions where controlled deprotonation is required. The compound's procurement should be prioritized for research protocols that demand a protic medium with a specific, quantifiable hydrogen bond donor capacity, a feature absent in common aprotic ethereal solvents like 2,5-dimethyltetrahydrofuran [1].

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